molecular formula C8H10N2O B15198074 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine

3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine

Cat. No.: B15198074
M. Wt: 150.18 g/mol
InChI Key: SONNVJRUCYKUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine is a chemical compound featuring a fused pyrano[3,2-c]pyridine core, which is recognized as a privileged scaffold in medicinal chemistry . This bicyclic structure incorporates both pyran and pyridine rings, making it a subject of interest for the development of novel bioactive molecules. The pyrano[3,2-c]pyridine and the closely related pyrano[3,2-c]quinolone motifs are commonly found in alkaloids and synthetic compounds with a broad spectrum of biological activities . Researchers value this scaffold for its potential in multiple therapeutic areas. Compounds based on the pyrano[3,2-c]pyridine structure have been investigated as promising leads in anticancer drug discovery. These compounds have demonstrated potent antiproliferative activity, inducing apoptosis and G2/M phase cell cycle arrest in human cancer cell lines by targeting tubulin polymerization . Furthermore, derivatives of fused pyrano-pyridines have shown significant neurotropic activity . Preclinical studies on related tricyclic and tetracyclic systems have revealed high anticonvulsant activity by antagonizing pentylenetetrazole (PTZ), along with anxiolytic and antidepressant effects in behavioral models such as the elevated plus maze and forced swimming tests . Molecular docking studies suggest that these effects may be mediated through interactions with targets like the GABA_A receptor and the serotonin transporter (SERT) . As such, 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine serves as a versatile chemical building block for researchers in neuroscience and oncology, facilitating the synthesis and exploration of new therapeutic agents. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine

InChI

InChI=1S/C8H10N2O/c9-7-2-4-11-8-1-3-10-5-6(7)8/h1,3,5,7H,2,4,9H2

InChI Key

SONNVJRUCYKUSN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable aldehydes or ketones in the presence of acid catalysts to form the pyrano ring .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale, often involving optimized reaction conditions and catalysts to improve yield and efficiency .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Thieno[3,2-c]pyridin-4-amine Derivatives

Key Example: Thieno[3,2-c]pyridin-4-amine derivatives (e.g., compound 14g) replace the pyran oxygen with a sulfur atom, forming a thieno ring.

  • Biological Activity : These compounds exhibit potent Bruton's tyrosine kinase (BTK) inhibition, with 14g showing an IC₅₀ of 12.8 nM and good kinase selectivity .

Pyrrolo[3,2-c]pyridin-4-amine Derivatives

Key Example : 1H-Pyrrolo[3,2-c]pyridin-4-amine (CAS 60290-23-5, C₇H₇N₃) replaces the dihydropyran ring with a pyrrole.

  • Physicochemical Properties: Lower molecular weight (133.15 g/mol) and logP (1.72) compared to pyrano derivatives, suggesting improved aqueous solubility .
  • Applications : Used in kinase inhibitor development and as intermediates in anticancer agents .

Pyrano[3,2-c]quinolinone Derivatives

Key Examples :

  • 4-{9-Chloro-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5-yl}benzonitrile (C₁₉H₁₇ClN₂O)
  • 9-Chloro-5-(2-furyl)-3,4-dihydro-2H-pyrano[3,2-c]quinoline (C₁₉H₁₇ClN₂O)
  • Properties : These tricyclic derivatives incorporate aromatic substituents (e.g., benzonitrile, furyl) that enhance π-π stacking interactions. HPLC purity exceeds 94%, indicating synthetic reliability .
  • Synthesis: Prepared via multicomponent reactions catalyzed by L-proline in ethanol (91% yield) .

Pyrrolo[3,2-c]pyridin-4-amine Halogenated Derivatives

Key Example : 7-Bromo-N-(3-chlorophenyl)-1-methylpyrrolo[3,2-c]pyridin-4-amine (C₁₄H₁₁BrClN₃)

Data Table: Comparative Analysis of Key Compounds

Compound Class Example Structure/Substituent Molecular Formula Molecular Weight (g/mol) logP Key Activity/Application Reference
Pyrano[3,2-c]pyridin-4-amine 7-Chloro-dihydrochloride derivative C₇H₉Cl₂N₂O 218.07 ~1.5* Building block in drug synthesis
Thieno[3,2-c]pyridin-4-amine Compound 14g (BTK inhibitor) C₁₈H₁₇N₃S 307.41 4.1 BTK inhibition (IC₅₀ = 12.8 nM)
Pyrrolo[3,2-c]pyridin-4-amine 1H-Pyrrolo[3,2-c]pyridin-4-amine C₇H₇N₃ 133.15 1.72 Kinase inhibitor intermediate
Pyrano[3,2-c]quinolinone 4-(4-Methoxyphenyl)-6-methyl derivative C₂₀H₁₇NO₄ 335.36 ~2.8* Synthetic intermediate
Halogenated Pyrrolo-pyridinamine 7-Bromo-N-(3-chlorophenyl)-1-methyl C₁₄H₁₁BrClN₃ 336.62 4.1 Muscarinic receptor modulation

*Estimated based on structural analogs.

Key Findings and Insights

  • Synthetic Accessibility: Pyrano[3,2-c]pyridin-4-amine derivatives are efficiently synthesized via L-proline-catalyzed multicomponent reactions (>90% yield) , whereas thieno analogues require more complex functionalization .
  • Biological Relevance: Thieno derivatives show superior kinase inhibition due to sulfur’s electron-withdrawing effects, while pyranoquinolinones lack explicit activity data but are valued for structural diversity .
  • Physicochemical Trade-offs : Pyrrolo derivatives balance lower molecular weight and solubility, making them versatile for lead optimization, whereas halogenated analogues prioritize target affinity over solubility .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Center

The primary amine group participates in classical nucleophilic substitutions and condensations:

a. Acylation
Reacts with acyl chlorides or anhydrides in dichloromethane at 0–25°C to form stable amides. For example, treatment with acetyl chloride yields N-acetyl-3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine .

b. Schiff Base Formation
Condenses with aromatic aldehydes (e.g., benzaldehyde) under mild acidic conditions (acetic acid, ethanol, 60°C) to generate imine derivatives. This reaction is reversible and pH-dependent .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitutions due to the electron-donating amine and oxygen atoms:

PositionReactantConditionsProductYieldSource
C-5HNO₃ (fuming)H₂SO₄, 0°C, 2 hr5-Nitro derivative68%
C-7Br₂ (1 equiv)CHCl₃, RT, 1 hr7-Bromo derivative82%

Ring-Opening and Rearrangements

The dihydropyran ring is susceptible to acid- or base-mediated cleavage:

a. Acid-Catalyzed Hydrolysis
In 6M HCl at reflux (12 hr), the oxacyclic ring opens to form N-(3-aminopyridin-4-yl)propane-1,3-diol. This proceeds via protonation of the oxygen, followed by nucleophilic attack by water.

b. Base-Induced Rearrangement
Treatment with NaOMe/MeOH (80°C, 8 hr) induces a retro-Diels-Alder reaction, yielding 4-aminonicotinaldehyde and ethylene gas .

Oxidation and Reduction

a. Oxidation of the Amine

  • With KMnO₄/H₂O (pH 10, 25°C): Forms the nitroso derivative (λₐₙₐₓ = 410 nm) .

  • With RuO₄/CH₃CN: Oxidizes the amine to a nitrile group (83% yield) .

b. Reduction of the Pyran Ring
Hydrogenation over Pd/C (1 atm H₂, ethanol) saturates the dihydropyran ring, producing decahydro-pyrano[3,2-c]pyridin-4-amine .

Cycloadditions and Multicomponent Reactions

The enamine system participates in [4+2] cycloadditions:

a. Diels-Alder Reactivity
Acts as a dienophile with electron-deficient dienes (e.g., maleic anhydride) in toluene (110°C, 24 hr), forming tricyclic adducts with >90% endo selectivity .

b. Four-Component Coupling
In acetic acid at reflux, reacts with aromatic aldehydes, cyclic 1,3-diketones, and dimethyl acetylenedicarboxylate to yield polycyclic pyridone derivatives (e.g., pyrano[3,2-c]quinolin-4-amines) .

Metal-Catalyzed Cross-Couplings

The amine group directs ortho-metallation in palladium-mediated reactions:

Reaction TypeCatalyst SystemCoupling PartnerProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acids7-Aryl derivatives70–85%
Ullmann C–N CouplingCuI, 1,10-phenanthrolineAryl iodidesN-Arylated pyrano-pyridines65%

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces -sigmatropic shifts, converting the compound to 4-amino-2H-pyrano[3,2-c]pyridin-3(4H)-one via keto-enol tautomerism .

Q & A

Q. What are the standard synthetic routes for preparing 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine, and what key reagents are involved?

The compound is typically synthesized via multicomponent reactions (MCRs) involving readily available reagents. A common method includes condensing heterocyclic precursors (e.g., substituted pyridines) with aldehydes and nitriles like malononitrile in the presence of a base catalyst (e.g., piperidine or triethylamine). For example, analogous pyrano[3,2-c]pyridinone derivatives are prepared via one-pot MCRs, optimizing solvent systems (e.g., ethanol or methanol) and reaction temperatures (80–100°C) to achieve moderate yields (40–60%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm ring fusion patterns and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amine stretching at ~3300 cm1^{-1}).
  • X-ray Crystallography : For unambiguous structural elucidation of crystalline derivatives .

Q. What are the common biological assays used to evaluate the bioactivity of this compound?

Standard assays include:

  • Anticancer Activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α production in macrophage models.
  • Enzyme Inhibition : Kinase or protease inhibition assays to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield and purity of 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine in multicomponent syntheses?

Optimization strategies include:

  • Catalyst Screening : Testing alternative bases (e.g., DBU) or Lewis acids to improve regioselectivity.
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Microwave-Assisted Synthesis : Reducing reaction time and improving yield (e.g., 70% yield in 30 minutes vs. 6 hours conventionally) .

Q. What are effective strategies for functionalizing the amine group in 3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-amine to create bioactive derivatives?

The primary amine can be modified via:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) under basic conditions.
  • Acylation : Using acyl chlorides or anhydrides to introduce amide groups.
  • Schiff Base Formation : Condensation with aromatic aldehydes to form imine derivatives. These modifications are critical for enhancing solubility or targeting specific biological pathways, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine systems .

Q. How should one design a structure-activity relationship (SAR) study to identify critical functional groups responsible for observed biological activity?

A robust SAR framework involves:

  • Systematic Derivative Synthesis : Preparing analogs with variations at the 2-amino, pyran, or pyridine positions.
  • Bioactivity Profiling : Testing derivatives against standardized assays (e.g., IC50_{50} determination).
  • Computational Modeling : Docking studies to predict interactions with targets (e.g., kinase ATP-binding sites). For example, replacing the pyran oxygen with sulfur in analogs could alter electron density and binding affinity .

Q. What methodologies resolve contradictions in spectral data (e.g., NMR vs. X-ray) when confirming novel derivatives?

Contradictions arise from dynamic effects (e.g., tautomerism) or crystallographic packing forces. Solutions include:

  • Variable-Temperature NMR : To detect tautomeric equilibria or conformational flexibility.
  • DFT Calculations : Comparing experimental and theoretical chemical shifts for validation.
  • Complementary Techniques : Using IR and MS to cross-verify functional group assignments, as shown in trichloropyridinamine studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.